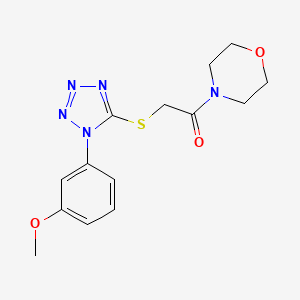
2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone is a complex organic compound that features a tetrazole ring, a morpholine ring, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 3-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.
Morpholinoethanone Addition: Finally, the thioether is reacted with morpholinoethanone under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
科学的研究の応用
2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1-(3-methoxyphenyl)-1H-tetrazole: Lacks the thioether and morpholine components.
2-(1H-tetrazol-5-yl)thioethanol: Lacks the methoxyphenyl and morpholine components.
Morpholinoethanone derivatives: Lacks the tetrazole and methoxyphenyl components.
Uniqueness
2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-1-morpholinoethanone is unique due to its combination of a tetrazole ring, a thioether linkage, and a morpholine ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
特性
IUPAC Name |
2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-21-12-4-2-3-11(9-12)19-14(15-16-17-19)23-10-13(20)18-5-7-22-8-6-18/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYDBLFDLBPKIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














